molecular formula C8H8N4O5 B8317890 2,4-Dinitro-5-methylaminobenzamide

2,4-Dinitro-5-methylaminobenzamide

Cat. No.: B8317890
M. Wt: 240.17 g/mol
InChI Key: QINBPQXQPZKWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dinitro-5-methylaminobenzamide is a benzamide derivative characterized by a nitro group at the 2- and 4-positions of the benzene ring and a methylamino (-NHCH₃) substituent at the 5-position. Synthesis of such compounds often involves nitration of aromatic precursors or coupling reactions, as seen in related derivatives .

Properties

Molecular Formula

C8H8N4O5

Molecular Weight

240.17 g/mol

IUPAC Name

5-(methylamino)-2,4-dinitrobenzamide

InChI

InChI=1S/C8H8N4O5/c1-10-5-2-4(8(9)13)6(11(14)15)3-7(5)12(16)17/h2-3,10H,1H3,(H2,9,13)

InChI Key

QINBPQXQPZKWAM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below compares 2,4-Dinitro-5-methylaminobenzamide with structurally analogous benzamide derivatives:

Compound Name Molecular Formula Substituent Positions & Groups Key Functional Groups
This compound (Target) C₈H₈N₄O₅* 2-NO₂, 4-NO₂, 5-NHCH₃ Benzamide, nitro, methylamino
2-{[4-(Aminomethyl)benzyl]amino}-5-nitrobenzamide C₁₅H₁₆N₄O₃ 5-NO₂, 2-NH(CH₂C₆H₄CH₂NH₂) Benzamide, nitro, benzylamine
Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate C₁₅H₁₁N₃O₈ 2-OH, 4-OH, 5-(4-NO₂C₆H₄CONH) Ester, hydroxyl, nitrobenzamido
4-Aminobenzamide C₇H₈N₂O 4-NH₂ Benzamide, amino

*Inferred formula based on substituent analysis.

Key Differences :

  • Solubility: The methylamino group may improve aqueous solubility relative to non-polar analogs (e.g., benzylamine in ), though nitro groups generally reduce solubility .
  • Steric Hindrance: The 5-methylamino group introduces minimal steric hindrance compared to bulkier substituents (e.g., 4-nitrobenzamido in ).
Physicochemical Properties
  • Polarity: The target compound is more polar than 4-aminobenzamide due to nitro groups but less polar than hydroxylated derivatives (e.g., ).
  • Thermal Stability: Nitro groups may lower thermal stability compared to amino or hydroxylated analogs, posing synthesis and storage challenges .

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